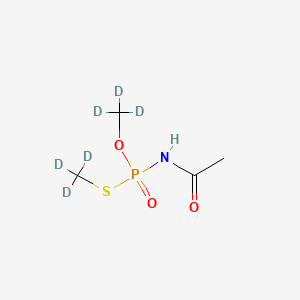

Acephate-d6

CAS No.:

Cat. No.: VC17985540

Molecular Formula: C4H10NO3PS

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H10NO3PS |

|---|---|

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | N-[trideuteriomethoxy(trideuteriomethylsulfanyl)phosphoryl]acetamide |

| Standard InChI | InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i2D3,3D3 |

| Standard InChI Key | YASYVMFAVPKPKE-XERRXZQWSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OP(=O)(NC(=O)C)SC([2H])([2H])[2H] |

| Canonical SMILES | CC(=O)NP(=O)(OC)SC |

Introduction

Chemical Identity and Structural Characteristics

Acephate-d6 (CAS Number: 2109699-73-0) is a stable isotope-labeled derivative of Acephate, with the molecular formula and a molecular weight of 189.2 g/mol . The deuterium atoms are strategically incorporated into the methyl groups of the methoxy and methylthio substituents, preserving the compound’s reactivity while altering its mass-to-charge ratio for detection purposes .

Physicochemical Properties

While experimental data for Acephate-d6 remain limited, its properties mirror those of Acephate, which exhibits a melting point of 88–90°C, water solubility of 650 g/L at 20°C, and logP of 0.89 . The deuterium substitution marginally reduces vapor pressure ( mmHg at 25°C for Acephate) due to increased molecular mass . Chromatographic retention times for Acephate-d6 are nearly identical to Acephate under reversed-phase conditions, facilitating co-elution and accurate quantification .

Synthesis and Production

The synthesis of Acephate-d6 involves deuterium exchange reactions using heavy water () or catalytic deuteration of precursor molecules. A common pathway includes:

-

Deuteration of Methyl Groups: Treatment of O,S-dimethyl acetylphosphoramidothioate with in the presence of acid catalysts replaces hydrogens in the methoxy and methylthio groups .

-

Purification: Chromatographic separation removes incomplete deuteration byproducts, achieving >98% isotopic enrichment .

Industrial-scale production adheres to Good Manufacturing Practice (GMP) guidelines, with batch-specific certificates of analysis confirming identity, purity, and isotopic abundance .

Analytical Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Acephate-d6 is indispensable in LC-MS/MS workflows for pesticide residue analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method employs Acephate-d6 as an internal standard to correct for matrix effects and extraction efficiency variations .

Typical Workflow:

-

Sample Preparation: 1 g of dried tea spiked with Acephate-d6 (50 ng/mL) undergoes extraction with acetonitrile/water (1:1 v/v) .

-

Cleanup: Dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) removes interfering pigments and fatty acids .

-

Analysis: LC separation on a C18 column (2.1 × 100 mm, 1.8 µm) with gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline resolution . MS detection uses multiple reaction monitoring (MRM) transitions:

Method Validation Parameters

| Parameter | Acephate-d6 Performance | Regulatory Requirement |

|---|---|---|

| Linearity (R²) | ≥0.999 | ≥0.990 |

| Recovery (%) | 95–105 | 70–120 |

| Matrix Effect (%) | ±15 | ±30 |

| LOQ (µg/kg) | 0.01 | ≤0.01 |

Data derived from demonstrate compliance with EU SANTE/11312/2021 guidelines.

| Parameter | Requirement |

|---|---|

| PPE | Nitrile gloves, lab coat, safety goggles |

| Ventilation | Fume hood for weighing |

| Storage | -20°C, desiccated |

| Spill Management | Absorb with vermiculite, dispose as hazardous waste |

Regulatory and Research Implications

Global Regulatory Status

Acephate-d6 falls under the same regulatory frameworks as Acephate, which is banned in the EU (Commission Regulation EU 2018/832) but permitted in the US (EPA Tolerance: 0.02–10 ppm in crops) . Laboratories using Acephate-d6 must comply with ISO/IEC 17025 standards for traceability and measurement uncertainty .

Recent Research Directions

-

Environmental Fate Studies: Deuterium labeling enables tracking of Acephate degradation products in soil and water systems .

-

Metabolite Profiling: Co-administration of Acephate-d6 with the parent compound facilitates discovery of novel metabolites through mass defect filtering .

-

Toxicokinetics: Stable isotopes allow precise measurement of absorption and distribution in mammalian models, overcoming challenges from endogenous matrix components .

Acephate-d6 exemplifies the critical role of isotopically labeled standards in modern analytical toxicology. Its application spans regulatory compliance monitoring, environmental surveillance, and mechanistic toxicology studies. Future developments should address the need for certified reference materials (CRMs) with expanded uncertainty budgets and interlaboratory validation studies to harmonize global residue monitoring programs.

Key Recommendations:

-

Establish AOAC-approved methods incorporating Acephate-d6 for international standardization

-

Expand commercial availability of -labeled Acephate for cross-validation studies

-

Investigate long-term stability of Acephate-d6 in solvent matrices under varying storage conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume